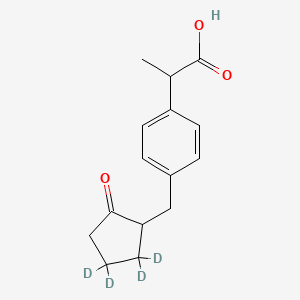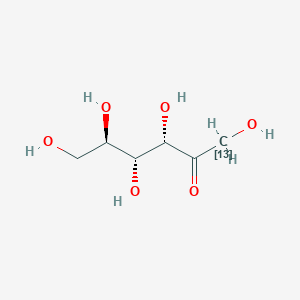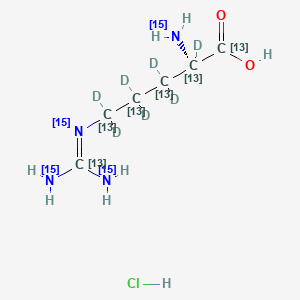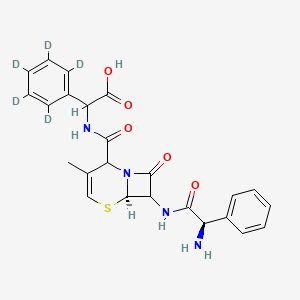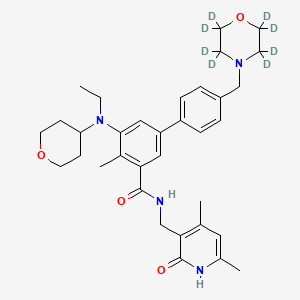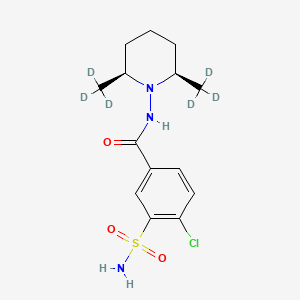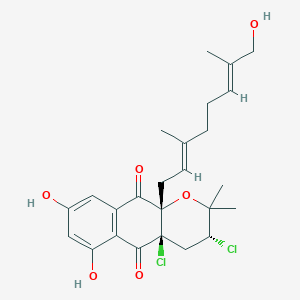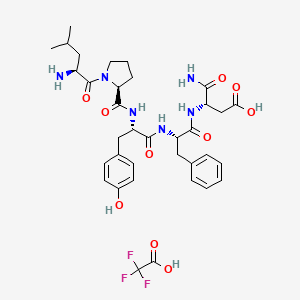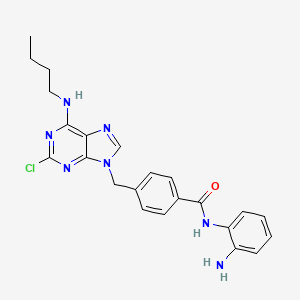
Hdac-IN-37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-37 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-37 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac-IN-37 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Applications De Recherche Scientifique
Hdac-IN-37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in chromatin remodeling and gene expression.
Biology: Employed in research to understand the epigenetic regulation of various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mécanisme D'action
Hdac-IN-37 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves disrupting the interaction between histone deacetylases and their substrates .
Comparaison Avec Des Composés Similaires
Hdac-IN-37 is compared with other histone deacetylase inhibitors, such as:
Vorinostat: An FDA-approved histone deacetylase inhibitor used in cancer therapy.
Panobinostat: Another histone deacetylase inhibitor with a broader spectrum of activity.
Belinostat: Known for its efficacy in treating peripheral T-cell lymphoma.
This compound is unique due to its specific inhibitory profile and potential for reduced side effects compared to other inhibitors. Its structure and functional groups contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C23H24ClN7O |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[[6-(butylamino)-2-chloropurin-9-yl]methyl]benzamide |
InChI |
InChI=1S/C23H24ClN7O/c1-2-3-12-26-20-19-21(30-23(24)29-20)31(14-27-19)13-15-8-10-16(11-9-15)22(32)28-18-7-5-4-6-17(18)25/h4-11,14H,2-3,12-13,25H2,1H3,(H,28,32)(H,26,29,30) |
Clé InChI |
UTSVDUQIDLMZLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



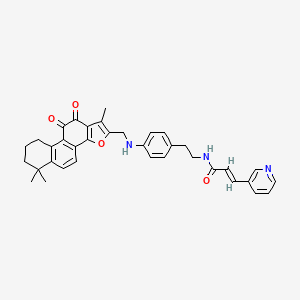

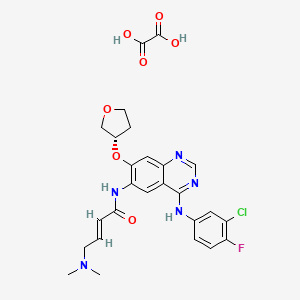
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
